(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
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Overview
Description
The compound (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid is a complex organic molecule with significant biochemical and pharmacological properties. This compound is a peptide derivative, which means it is composed of amino acids linked by peptide bonds. The structure includes an imidazole ring, a pyrrolidine ring, and a phenyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Purification: The final product is purified using techniques such as HPLC (high-performance liquid chromatography) or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the synthesis process by automating the addition of amino acids and the removal of protecting groups. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The peptide backbone allows for specific binding to protein targets, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: Contains an imidazole ring and is a precursor to many biologically active compounds.
Proline: Contains a pyrrolidine ring and is a key component of many peptides and proteins.
Phenylalanine: Contains a phenyl group and is an essential amino acid.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid lies in its combination of these structural features, which confer specific biochemical properties and make it a versatile molecule for various applications.
Properties
CAS No. |
31025-44-2 |
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Molecular Formula |
C20H25N5O4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H25N5O4/c21-15(10-14-11-22-12-23-14)19(27)25-8-4-7-17(25)18(26)24-16(20(28)29)9-13-5-2-1-3-6-13/h1-3,5-6,11-12,15-17H,4,7-10,21H2,(H,22,23)(H,24,26)(H,28,29)/t15-,16-,17-/m0/s1 |
InChI Key |
PBVQWNDMFFCPIZ-ULQDDVLXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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